2-{4-Amino-6-[2-(4-methoxyphenyl)vinyl]-1,3,5-triazin-2-yl}phenol
Description
2-[4-AMINO-6-(4-METHOXYSTYRYL)-1,3,5-TRIAZIN-2-YL]PHENOL is a synthetic organic compound that belongs to the class of triazine derivatives This compound is known for its unique structural features, which include a triazine ring substituted with an amino group, a methoxystyryl group, and a phenol group
Properties
Molecular Formula |
C18H16N4O2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-[4-amino-6-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,5-triazin-2-yl]phenol |
InChI |
InChI=1S/C18H16N4O2/c1-24-13-9-6-12(7-10-13)8-11-16-20-17(22-18(19)21-16)14-4-2-3-5-15(14)23/h2-11,23H,1H3,(H2,19,20,21,22)/b11-8+ |
InChI Key |
FULYLZURNKXGCN-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)N)C3=CC=CC=C3O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)N)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-AMINO-6-(4-METHOXYSTYRYL)-1,3,5-TRIAZIN-2-YL]PHENOL typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxystyryl group: This step often involves a Heck reaction, where a styrene derivative is coupled with the triazine ring in the presence of a palladium catalyst.
Phenol group attachment: This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of 2-[4-AMINO-6-(4-METHOXYSTYRYL)-1,3,5-TRIAZIN-2-YL]PHENOL may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinone derivatives.
Reduction: The nitro group (if present as a precursor) can be reduced to an amino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amino-substituted triazine derivatives.
Substitution products: Various functionalized triazine compounds.
Scientific Research Applications
2-[4-AMINO-6-(4-METHOXYSTYRYL)-1,3,5-TRIAZIN-2-YL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-AMINO-6-(4-METHOXYSTYRYL)-1,3,5-TRIAZIN-2-YL]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Known for its use as a photoinitiator in polymer chemistry.
6-aryl-2,4-diamino-1,3,5-triazine: Utilized in modern chemical research due to its high thermal stability.
Uniqueness
2-[4-AMINO-6-(4-METHOXYSTYRYL)-1,3,5-TRIAZIN-2-YL]PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in both research and industrial contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
